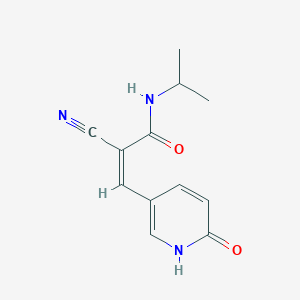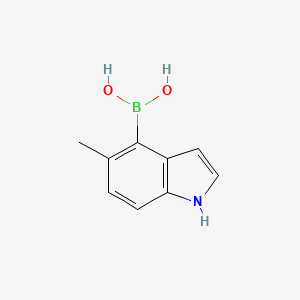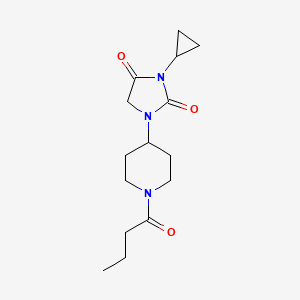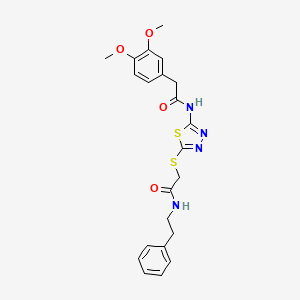
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential applications in cancer therapy. It was originally identified as a p53 stabilizing agent, which means that it can help restore the function of the p53 tumor suppressor protein in cancer cells.
作用機序
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide works by binding to the DNA-binding domain of the p53 protein, which stabilizes the protein and prevents its degradation. This leads to the activation of downstream target genes that are involved in cell cycle arrest and apoptosis. (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has also been shown to inhibit the activity of MDM2, a negative regulator of p53, which further enhances the activity of p53 in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the elimination of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the effectiveness of these treatments. (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in other disease areas.
実験室実験の利点と制限
One of the advantages of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide is that it has been extensively studied for its potential applications in cancer therapy, which means that there is a lot of existing research on its mechanism of action and effects. However, one of the limitations is that it may not be effective in all types of cancer, as the effectiveness of p53 restoration may depend on the specific mutations present in the cancer cells.
将来の方向性
There are several future directions for research on (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other disease areas, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to understand the specific mechanisms of action of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide and to identify potential biomarkers that can predict its effectiveness in different types of cancer.
合成法
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide can be synthesized using a simple one-pot reaction between 2-acetylpyridine, malononitrile, and isopropyl cyanoacetate. The reaction is carried out in the presence of a base catalyst such as potassium carbonate and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide.
科学的研究の応用
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has been extensively studied for its potential applications in cancer therapy. It has been shown to restore the function of the p53 tumor suppressor protein in cancer cells, which is often mutated or inactive in many types of cancer. This leads to the induction of cell cycle arrest and apoptosis, which can help eliminate cancer cells.
特性
IUPAC Name |
(Z)-2-cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)15-12(17)10(6-13)5-9-3-4-11(16)14-7-9/h3-5,7-8H,1-2H3,(H,14,16)(H,15,17)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWWHYPEYKBEA-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CNC(=O)C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CNC(=O)C=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2461863.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2461865.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461866.png)


![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)


![5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461877.png)

![3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2461880.png)